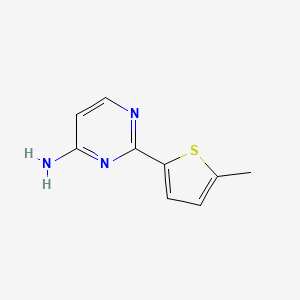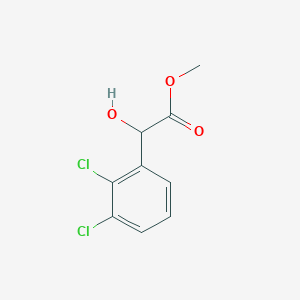
(2E)-1-(3-aminoazetidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Descripción general
Descripción
(2E)-1-(3-aminoazetidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as 4-Methoxy-3-aminoazetidine-1-one, is an organic compound with a wide range of scientific research applications. It is a heterocyclic compound, containing both an amine and an aldehyde functional group. It is an important intermediate in the synthesis of certain pharmaceuticals, and has been used in a variety of studies related to biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Transformations
One study highlighted the synthesis and base-catalyzed ring transformation of related β-lactams, demonstrating the compound's role in chemical synthesis processes (Sápi et al., 1997). These transformations are essential for creating various molecular structures, indicating the compound's utility in synthetic organic chemistry.
Antioxidant and Anticancer Activities
Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share a structural motif with the compound , showed significant antioxidant activity, higher than that of ascorbic acid, and displayed cytotoxicity against certain cancer cell lines (Tumosienė et al., 2020). This suggests potential applications in developing antioxidant and anticancer agents.
Anomalous Behaviour in Chemical Reactions
Another study documented the unique behavior of similar azetidin-2-ones towards cerium(IV) ammonium nitrate, leading to unexpected oxidative ring transformations (Bertha et al., 1993). Such findings are crucial for understanding the reactivity and designing new synthetic pathways involving these compounds.
Antimicrobial Activity
Compounds structurally related to "(2E)-1-(3-aminoazetidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one" have been synthesized and evaluated for their antimicrobial activity, showing promising results against various bacterial and fungal strains (Nagamani et al., 2018). This highlights the potential for developing new antimicrobial agents based on these structures.
Nonlinear Optical Studies
Chalcone derivatives, similar in structure, have been investigated for their nonlinear optical properties, contributing to the development of materials for optical technologies (Mathew et al., 2019).
Propiedades
IUPAC Name |
(E)-1-(3-aminoazetidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-17-12-5-2-10(3-6-12)4-7-13(16)15-8-11(14)9-15/h2-7,11H,8-9,14H2,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFOXHDMKLXKHL-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-aminoazetidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466628.png)
![N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo [4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466631.png)
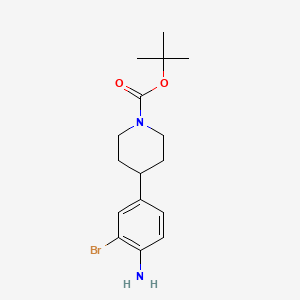
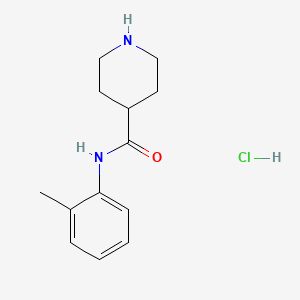
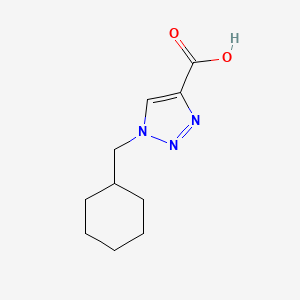
![5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466636.png)





![3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid](/img/structure/B1466649.png)
